Alemtuzumab
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alemtuzumab is a humanized monoclonal antibody that targets the CD52 antigen, a glycoprotein found on the surface of mature lymphocytes. It is primarily used in the treatment of B-cell chronic lymphocytic leukemia and relapsing forms of multiple sclerosis . This compound is known for its ability to deplete lymphocytes, making it a potent immunosuppressive agent .
Preparation Methods
Alemtuzumab is produced using recombinant DNA technology. The gene encoding the antibody is inserted into Chinese hamster ovary cells, which are then cultured to produce the antibody . The production process involves several steps:
Gene Insertion: The gene for this compound is inserted into the Chinese hamster ovary cells.
Cell Culture: The cells are cultured in a medium containing neomycin.
Purification: The antibody is purified from the culture medium using chromatography techniques.
Chemical Reactions Analysis
Alemtuzumab undergoes several types of chemical reactions:
Oxidation: this compound can undergo oxidation, which may affect its stability and efficacy.
Reduction: Reduction reactions can alter the disulfide bonds in the antibody, potentially affecting its structure and function.
Substitution: Substitution reactions can occur at the glycosylation sites of the antibody, affecting its binding affinity and immunogenicity.
Common reagents used in these reactions include reducing agents like dithiothreitol and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are modified forms of the antibody with altered stability and binding properties .
Scientific Research Applications
Alemtuzumab has a wide range of scientific research applications:
Medicine: It is used in the treatment of B-cell chronic lymphocytic leukemia and multiple sclerosis.
Transplantation: It is used as an immunosuppressive agent in organ transplantation to prevent graft rejection.
Autoimmune Diseases: This compound is being investigated for its potential use in treating other autoimmune diseases due to its ability to modulate the immune system.
Mechanism of Action
Alemtuzumab exerts its effects by binding to the CD52 antigen on the surface of lymphocytes. This binding triggers several mechanisms:
Antibody-Dependent Cell-Mediated Cytolysis: This compound recruits natural killer cells and macrophages to destroy the targeted lymphocytes.
Complement-Dependent Cytolysis: The binding of this compound activates the complement system, leading to the formation of the membrane attack complex and subsequent lysis of the lymphocytes.
Apoptosis: This compound induces programmed cell death in the targeted lymphocytes.
Comparison with Similar Compounds
Alemtuzumab is unique among monoclonal antibodies due to its specific targeting of the CD52 antigen. Similar compounds include:
Rituximab: Targets the CD20 antigen on B cells and is used in the treatment of non-Hodgkin’s lymphoma and rheumatoid arthritis.
Ofatumumab: Also targets the CD20 antigen and is used in the treatment of chronic lymphocytic leukemia.
Ocrelizumab: Targets the CD20 antigen and is used in the treatment of multiple sclerosis.
This compound’s unique targeting of CD52 and its potent lymphocyte-depleting effects make it a valuable therapeutic agent in the treatment of certain cancers and autoimmune diseases .
Properties
CAS No. |
216503-57-0 |
---|---|
Molecular Formula |
C6468H10066N1732O2005S40 |
Molecular Weight |
145454 |
Synonyms |
CAMPATH-1H; GZ-402673; LDP-03 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.